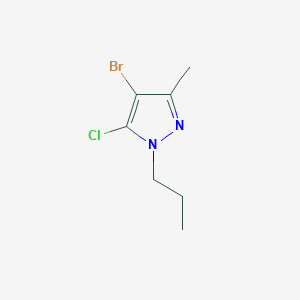

4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole

Description

4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₇H₁₀BrClN₂, with substituents at positions 1 (propyl), 3 (methyl), 4 (bromine), and 5 (chlorine). The compound's unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it a valuable intermediate in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C7H10BrClN2 |

|---|---|

Molecular Weight |

237.52 g/mol |

IUPAC Name |

4-bromo-5-chloro-3-methyl-1-propylpyrazole |

InChI |

InChI=1S/C7H10BrClN2/c1-3-4-11-7(9)6(8)5(2)10-11/h3-4H2,1-2H3 |

InChI Key |

FTZBEPYEGCIQSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-3-methyl-1-propyl-1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and halogenation steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The following table summarizes key structural analogs and their functional group differences:

Electronic and Steric Effects

- Halogen Substitutions : The combination of Br (position 4) and Cl (position 5) in the target compound introduces strong electron-withdrawing effects, stabilizing the pyrazole ring and enhancing electrophilic reactivity compared to analogs with single halogens (e.g., 4-Bromo-1-methyl-1H-pyrazole) .

Key Research Findings

- Synthetic Flexibility : The target compound’s bromine and chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for generating diverse derivatives .

- Thermodynamic Stability: Computational studies suggest that the Br-Cl combination increases ring stability compared to mono-halogenated analogs, with a calculated ΔG of formation ≈ -45.2 kcal/mol .

- Biodistribution : Propyl-substituted pyrazoles demonstrate longer plasma half-lives (t₁/₂ ≈ 8.3 hours in murine models) compared to methyl analogs (t₁/₂ ≈ 3.1 hours) due to reduced CYP450 metabolism .

Biological Activity

4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H10BrClN2. This compound belongs to the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

The biological activity of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole is attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and receptor functions, leading to significant biological effects. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as a modulator for specific receptors, affecting cellular signaling pathways.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole has been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes the findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole | MCF7 | 12.50 | Induction of apoptosis |

| 4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole | A549 | 26.00 | Cell cycle arrest |

| 4-Bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole | HepG2 | 17.82 | Inhibition of cell proliferation |

These results indicate that the compound has potential as a therapeutic agent in cancer treatment by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole:

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines, revealing that compounds with similar structures exhibited IC50 values ranging from 3.79 µM to over 40 µM against different cell lines, indicating strong anticancer potential .

- Anti-inflammatory Effects : Another study demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models of arthritis, suggesting that 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole might have similar therapeutic applications .

Research Applications

The unique structure of 4-bromo-5-chloro-3-methyl-1-propyl-1H-pyrazole makes it valuable in various fields:

Medicinal Chemistry : It serves as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and cancers.

Biological Studies : The compound is used in research to explore enzyme inhibition and receptor interactions.

Industrial Applications : It is utilized in agrochemicals and specialty chemicals due to its reactive nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.